Neotame is synthesized from aspartame, which itself is a dipeptide composed of phenylalanine and aspartic acid. The synthesis involves a modification of the aspartame structure through reductive N-alkylation with 3,3-dimethylbutyraldehyde. This process conserves the stereochemistry of aspartame, resulting in neotame retaining similar structural characteristics while enhancing stability and sweetness .
The synthesis of neotame involves several key steps:
Neotame undergoes various chemical reactions typical of organic compounds:
The mechanism by which neotame exerts its sweetening effect involves interaction with taste receptors on the tongue. Neotame binds to the sweet taste receptors (T1R2/T1R3) more effectively than sucrose due to its structural configuration.
Neotame exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Appearance | White to off-white powder |
Sweetness | 7,000 - 13,000 times sweeter than sugar |
Solubility | Sparingly soluble in water; highly soluble in ethanol |
Melting Point | 81°C - 84°C |
pH (0.5% solution) | 5.0 - 7.0 |
Stability | Stable under heat; less prone to degradation than aspartame |
Neotame's solubility increases with temperature, making it versatile for various applications in food products .
Neotame has diverse applications across multiple industries:
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